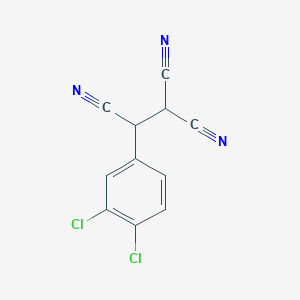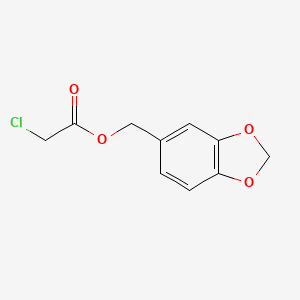
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is an organic compound that features a benzodioxole ring fused with a chloroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate typically involves the reaction of (2H-1,3-Benzodioxol-5-yl)methanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted benzodioxole derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
- (2H-1,3-Benzodioxol-5-yl)methyl acetate
- (2H-1,3-Benzodioxol-5-yl)methyl bromide
- (2H-1,3-Benzodioxol-5-yl)methyl iodide
Comparison:
- (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its acetate, bromide, and iodide counterparts.
- The chloroacetate group allows for specific substitution reactions that are not possible with the other halides.
- The compound’s potential applications in medicinal chemistry and organic synthesis are enhanced by its unique reactivity profile.
Properties
CAS No. |
5457-71-6 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO4/c11-4-10(12)13-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2 |
InChI Key |
OOLGQDFBONNDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


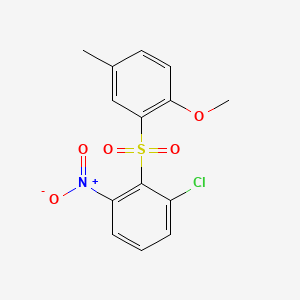
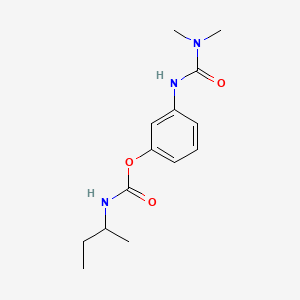


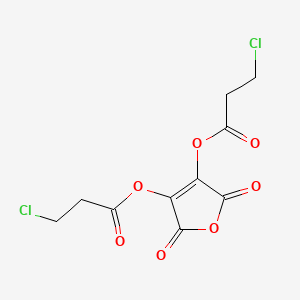
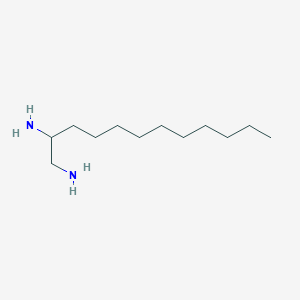
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
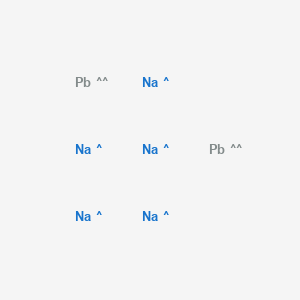
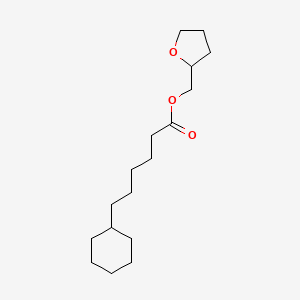


![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
